
O-Benzhydryldibutylaminoethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Benzhydryldibutylaminoethanol hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzhydryl group, a dibutylamino group, and an ethanol moiety, all linked together and stabilized by hydrochloride.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzhydryldibutylaminoethanol hydrochloride typically involves the alkylation of benzhydrol with dibutylaminoethanol in the presence of a strong base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
O-Benzhydryldibutylaminoethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The benzhydryl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryl ketones, while reduction can produce primary amines and alcohols.
Applications De Recherche Scientifique
O-Benzhydryldibutylaminoethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study various biological processes.
Medicine: It has potential therapeutic applications, including as an antihistamine and in the treatment of certain neurological disorders.
Industry: The compound is used in the manufacture of pharmaceuticals and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of O-Benzhydryldibutylaminoethanol hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to histamine receptors, thereby blocking the action of histamine and providing relief from allergic reactions. Additionally, it may interact with other receptors and enzymes, modulating various physiological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: Another antihistamine with a similar benzhydryl structure.
Chlorpheniramine: A compound with similar antihistamine properties but a different chemical structure.
Promethazine: An antihistamine with additional antiemetic and sedative effects.
Uniqueness
O-Benzhydryldibutylaminoethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dibutylamino group provides enhanced lipophilicity, improving its ability to cross biological membranes and exert its effects.
Propriétés
Numéro CAS |
101418-27-3 |
|---|---|
Formule moléculaire |
C23H34ClNO |
Poids moléculaire |
376.0 g/mol |
Nom IUPAC |
2-benzhydryloxyethyl(dibutyl)azanium;chloride |
InChI |
InChI=1S/C23H33NO.ClH/c1-3-5-17-24(18-6-4-2)19-20-25-23(21-13-9-7-10-14-21)22-15-11-8-12-16-22;/h7-16,23H,3-6,17-20H2,1-2H3;1H |
Clé InChI |
ISOGGZCXBNUBLD-UHFFFAOYSA-N |
SMILES canonique |
CCCC[NH+](CCCC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


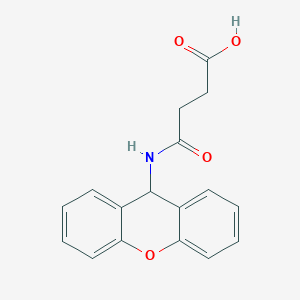
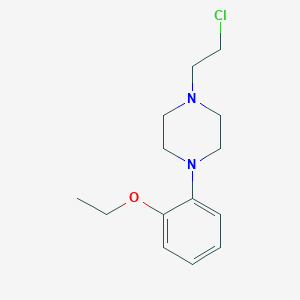
dimethylsilane](/img/structure/B14338378.png)
![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)
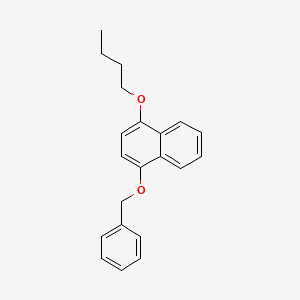

![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
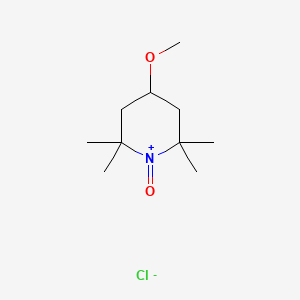
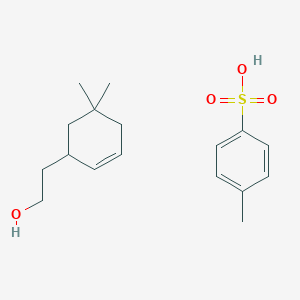
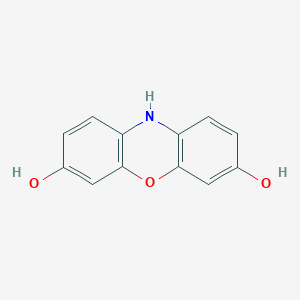

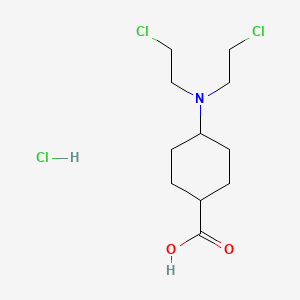
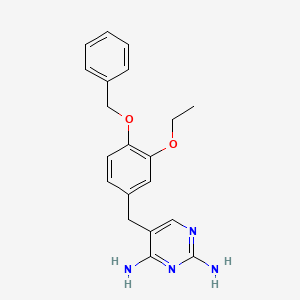
![1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B14338427.png)
